Compound Description: This compound serves as a fundamental structural analog within the 1,4-dihydropyridine class. It is frequently employed as a starting material for synthesizing more complex derivatives, highlighting its versatility in medicinal chemistry. []
Relevance: The core structure of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate closely resembles that of dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate. Both compounds share the central 1,4-dihydropyridine ring and differ primarily in the substituents at the 1- and 4-positions. This similarity highlights the importance of the 1,4-dihydropyridine motif in potentially influencing biological activity. []
Nifedipine
Compound Description: Nifedipine is a prominent calcium channel blocker widely recognized for its therapeutic efficacy in treating hypertension and angina. Its clinical success underscores the significance of 1,4-dihydropyridines in pharmaceutical applications. [, , , , ]
Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate. Notably, both compounds possess ester substituents at the 3- and 5-positions of the dihydropyridine ring, a characteristic feature often associated with calcium channel blocking activity. This structural similarity suggests potential pharmacological parallels between nifedipine and the target compound. [, , , , ]
Nicardipine
Compound Description: Similar to nifedipine, nicardipine belongs to the 1,4-dihydropyridine class and exhibits potent calcium channel blocking properties. It is clinically used for managing hypertension and cerebral ischemia, demonstrating the therapeutic versatility of this class of compounds. [, , , ]
Relevance: Both nicardipine and dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate share the 1,4-dihydropyridine ring system. This shared scaffold, often associated with calcium channel blocking activity, suggests that the target compound might possess similar pharmacological properties. [, , , ]
Compound Description: YM-09730-5 is a potent and long-acting calcium antagonist, highlighting the continued interest in exploring and developing new 1,4-dihydropyridine derivatives for therapeutic applications. []
Relevance: YM-09730-5 and dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate belong to the same chemical class of 1,4-dihydropyridines. The presence of the 1,4-dihydropyridine core structure in both compounds underscores its importance for potential calcium channel blocking activity. []
Compound Description: CD-349 is a potent cerebrovasodilator exhibiting strong effects on cerebral blood flow in animal models. This highlights the potential of 1,4-dihydropyridines for treating cerebrovascular diseases. [, ]
Relevance: Structurally, CD-349 and dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate share the core 1,4-dihydropyridine structure. Additionally, both compounds feature a nitrophenyl group at the 4-position, further emphasizing the importance of this substituent in potentially influencing the compounds' biological activity, particularly regarding their effects on vascular tone. [, ]
Compound Description: FRC-8411 is a novel dihydropyridine derivative demonstrating potent and long-lasting antihypertensive effects in animal studies. Notably, its pharmacological profile exhibits a gradual onset of action, suggesting potential advantages in managing hypertension. [, ]
Relevance: Both FRC-8411 and dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate share the fundamental 1,4-dihydropyridine structure. Furthermore, the presence of a nitrophenyl substituent at the 4-position in both molecules suggests this structural feature may be essential for their antihypertensive activity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.